
Pioglitazone N-Oxide
Übersicht
Beschreibung
Pioglitazone N-Oxide is a major oxidative degradation product and metabolite of pioglitazone, a thiazolidinedione (TZD) class drug used to treat type 2 diabetes mellitus (T2DM) . Its chemical structure (C₁₉H₂₀N₂O₄S) includes an N-oxide modification on the pyridine ring, distinguishing it from the parent compound pioglitazone (Figure 1). With a molecular weight of 372.44 g/mol and a melting point of 158–160°C, it is a white solid soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol . While pioglitazone acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist to improve insulin sensitivity, the pharmacological role of this compound remains less characterized. It is primarily identified in stress degradation studies of pioglitazone hydrochloride and is monitored during drug formulation quality control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pioglitazone N-Oxide can be synthesized through the oxidation of pioglitazone. One common method involves the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction typically takes place in an organic solvent such as methanol or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the process generally involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction is achieved by optimizing parameters such as reagent concentrations, reaction time, and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
Pioglitazone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidative degradation products.
Reduction: Reduction reactions can revert this compound back to pioglitazone.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Further oxidized derivatives of pioglitazone.
Reduction: Pioglitazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diabetes Management
Pioglitazone N-Oxide plays a role in enhancing insulin sensitivity and is primarily studied for its effects in type 2 diabetes mellitus. Research indicates that it may help in reducing insulin resistance and improving glycemic control through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways .
Neuroprotection
Recent studies have highlighted the neuroprotective effects of this compound. For instance, it has been shown to protect dopaminergic neurons from lipopolysaccharide (LPS)-induced damage by inhibiting inducible nitric oxide synthase (iNOS) expression and consequently reducing nitric oxide generation . This suggests potential applications in neurodegenerative diseases such as Parkinson's disease.
Biodegradation Studies
This compound has also been investigated for its biodegradation potential. A study demonstrated that microorganisms isolated from soil could oxygenate this compound, leading to the formation of various metabolites . This finding is significant for understanding the environmental impact of pharmaceutical compounds and their degradation pathways.
High-Performance Liquid Chromatography (HPLC)
The determination of this compound concentrations in biological samples has been extensively studied using HPLC techniques. These methods are crucial for pharmacokinetic studies and therapeutic monitoring, ensuring accurate dosing and efficacy assessments in clinical settings .
Case Studies
Wirkmechanismus
Pioglitazone N-Oxide exerts its effects primarily through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels. Additionally, this compound may exhibit antioxidant and anti-inflammatory effects through the modulation of various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Glitazone Derivatives
Pioglitazone N-oxide belongs to the TZD family, sharing a thiazolidine-2,4-dione core with other glitazones like rosiglitazone, troglitazone, and lobeglitazone. Key structural differences include:
- Pioglitazone : Features a 5-ethylpyridinyl ethoxybenzyl group.
- This compound : The pyridine nitrogen is oxidized to an N-oxide, increasing polarity and altering pharmacokinetics .
- Rosiglitazone : Contains a methylpyridinyl group instead of ethyl, contributing to higher PPARγ affinity .
- Troglitazone : Includes a chromane ring linked to the TZD core, associated with hepatotoxicity and subsequent market withdrawal .
Table 1: Structural and Physicochemical Comparison of Glitazones
Pharmacological Activity and Mechanism of Action
While pioglitazone activates PPARγ to enhance insulin sensitivity and reduce hyperglycemia, this compound’s pharmacological profile is less defined. Studies suggest that structural modifications like N-oxidation may reduce PPARγ binding affinity. For example, novel TZD derivatives (e.g., compounds 5l and 5m) exhibit 54–55% PPARγ transactivation compared to pioglitazone (65.94%) and rosiglitazone (82.21%) . However, this compound’s specific activity remains unquantified.
In anti-fibrotic assays, pioglitazone and other glitazones modulate gene expression to suppress fibrosis, but this compound’s efficacy in such pathways is unreported . Notably, pioglitazone demonstrates neuroprotective effects in Alzheimer’s disease (AD) models, reducing AD risk by 7.9% compared to glipizide (HR = 0.921; P = 0.0159) . Whether this compound contributes to these effects requires investigation.
Pharmacokinetic Profiles and Metabolic Pathways
This compound’s pharmacokinetics differ markedly from its parent compound:
- Solubility : Higher polarity due to N-oxidation improves aqueous solubility compared to pioglitazone .
- Metabolism: Formed via cytochrome P450-mediated oxidation of pioglitazone.
- Brain Penetration : Unlike sorafenib N-oxide (a similarly modified compound), this compound’s blood-brain barrier permeability is unstudied. Sorafenib N-oxide shows brain-to-plasma ratios (Kp) comparable to its parent drug, suggesting N-oxides may retain tissue penetration .
Table 2: Pharmacokinetic Comparison with Sorafenib N-Oxide
Parameter | This compound | Sorafenib N-Oxide |
---|---|---|
Plasma AUC (µg·h/mL) | Not reported | 3.74 |
Brain Cmax (µg/mL) | Not reported | 0.19 |
Kp (brain/plasma) | Not reported | 1.051 |
Stability and Degradation Pathways
This compound is a critical degradation impurity under oxidative stress conditions. During pioglitazone hydrochloride stability testing, it accounts for up to 0.5% of total impurities . In contrast, rosiglitazone and troglitazone degrade via distinct pathways, such as sulfonation or chromane ring cleavage .
Biologische Aktivität
Pioglitazone N-oxide is a metabolite of pioglitazone, a thiazolidinedione compound primarily used in the management of type 2 diabetes mellitus. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
1. Overview of Pioglitazone and Its Metabolite
Chemical Structure and Properties
Pioglitazone (chemical formula: C19H20N2O3S) acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose and lipid metabolism. This compound, formed through metabolic processes, exhibits distinct biological activities that warrant investigation.
This compound retains some pharmacological properties akin to its parent compound, primarily through the modulation of PPAR-γ. The following mechanisms have been identified:
- Insulin Sensitization : Like pioglitazone, this compound enhances insulin sensitivity in peripheral tissues, which is crucial for glucose homeostasis.
- Anti-inflammatory Effects : Studies suggest that this compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines and modulating macrophage activation.
3.1 Pharmacological Effects
Recent studies have highlighted various biological activities of this compound:
3.2 Case Studies
Several case studies have documented the clinical implications of this compound:
- Diabetes Management : A patient cohort receiving pioglitazone exhibited improved glycemic control and reduced insulin resistance, with metabolites including this compound contributing to these effects.
4. Clinical Implications
The biological activity of this compound suggests several potential clinical applications:
- Type 2 Diabetes Therapy : As an insulin sensitizer, it may complement existing diabetes treatments.
- Anti-inflammatory Treatments : Given its anti-inflammatory properties, it could be explored for conditions like metabolic syndrome or cardiovascular diseases.
5. Future Research Directions
Further research is necessary to fully elucidate the biological activity of this compound:
- Longitudinal Studies : To assess the long-term effects and safety profile in diverse populations.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
Q & A
Basic Research Questions
Q. How can Pioglitazone N-Oxide be accurately identified and quantified in pharmaceutical samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with diode array detection is the gold standard. Specificity is confirmed by resolving this compound from process-related impurities (e.g., PGR-II, PIO-II) under optimized chromatographic conditions. The method employs a mobile phase of trifluoroacetic acid and acetonitrile (80:20 v/v), a flow rate of 1.0 mL/min, and column temperature of 45°C. Peak purity is validated using purity angle (< purity threshold) and forced degradation studies . Linear ranges for quantification span 3.2–250.2% with R² > 0.999, and limits of detection (LOD) and quantification (LOQ) are 0.0018% and 0.0054%, respectively .
Q. What are the stability profiles of this compound in solution under varying storage conditions?
- Methodological Answer : Solution stability is assessed at room temperature (22–27°C) and refrigerated conditions (2–8°C) over 48 hours. Stability is confirmed if analyte recovery remains within 98–102% of initial concentrations. Degradation studies under acidic, alkaline, oxidative, and thermal stress are critical to validate method robustness. No secondary peaks or interference are observed in forced degradation samples, confirming this compound’s stability .
Q. How do linearity and sensitivity parameters for this compound compare to other related impurities?
- Methodological Answer : Linearity is established via ANOVA and regression analysis (Table 9 in ). This compound exhibits a wider linear range (3.2–250.2%) compared to PGR-II (2.0–256.5%) and PIO-II (5.9–250.0%). Sensitivity metrics (LOD/LOQ) are superior to earlier methods, with signal-to-noise ratios of 3:1 and 10:1, respectively .
Advanced Research Questions
Q. How can researchers design experiments to distinguish degradation-derived this compound from process-related impurities?
- Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) and compare impurity profiles using HPLC-MS. Degradation impurities like this compound are identified via peak purity analysis and spectral homogeneity, while process-related impurities (e.g., PGR-II) are traced to synthesis intermediates. Statistical validation of resolution (>5.0 between peaks) under varied chromatographic conditions (flow rate ±0.1 mL/min, temperature ±5°C) ensures specificity .
Q. What strategies resolve co-elution challenges between this compound and structurally similar metabolites during analysis?
- Methodological Answer : Optimize mobile phase composition (e.g., adjust trifluoroacetic acid concentration from 78% to 82%) and column temperature (40–50°C). Use deuterated internal standards (e.g., Pioglitazone-d4 N-Oxide) for isotope dilution mass spectrometry, improving selectivity in complex matrices . System suitability testing (Table 2 in ) validates resolution and tailing factors (<2.0).
Q. How should contradictory data on this compound’s pharmacokinetic properties be addressed in meta-analyses?
- Methodological Answer : Apply PICOT framework to structure research questions:
- P opulation: In vitro/in vivo models.
- I ntervention: Pharmacokinetic assays (e.g., LC-MS/MS).
- C omparison: Cross-study variability in LOD/LOQ or recovery rates.
- O utcome: Harmonized validation criteria (ICH Q2(R1)).
- T ime: Long-term stability data vs. acute degradation.
Use funnel plots and sensitivity analyses to identify bias sources (e.g., column batch variability) .
Q. What role do isotopic labeling techniques play in tracking this compound metabolism?
- Methodological Answer : Deuterated analogs (e.g., Pioglitazone-d4 N-Oxide) enable precise quantification in biological matrices. Use tandem mass spectrometry with multiple reaction monitoring (MRM) transitions specific to labeled vs. unlabeled metabolites. Calibration curves must account for isotopic purity (>98%) and matrix effects .
Eigenschaften
IUPAC Name |
5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKQAGFCVMHNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443587 | |
Record name | Pioglitazone N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145350-09-0 | |
Record name | Pioglitazone N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.